[1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0)
Description
[1,1’-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0): is a complex organometallic compound that features a ferrocene backbone with two diphenylphosphino groups and a chromium center coordinated to four carbonyl ligands. This compound is known for its applications in homogeneous catalysis and its unique structural properties.
Properties
InChI |
InChI=1S/2C17H14P.4CO.Cr.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;4*1-2;;/h2*1-14H;;;;;; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLTVMJQSUKOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Cr].[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28CrFeO4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0) typically involves the reaction of [1,1’-Bis(diphenylphosphino)ferrocene] with chromium hexacarbonyl. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane. The reaction conditions usually require heating to facilitate the substitution of carbonyl ligands.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the chromium center is oxidized to higher oxidation states.
Reduction: It can also be reduced, typically involving the reduction of the chromium center.
Substitution: The carbonyl ligands can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products:
Oxidation: Higher oxidation state chromium complexes.
Reduction: Lower oxidation state chromium complexes.
Substitution: Complexes with different ligands replacing the carbonyl groups.
Scientific Research Applications
1.1. Carbon Dioxide Reduction
One of the promising applications of this compound is in the photocatalytic reduction of carbon dioxide to formic acid. Research indicates that the incorporation of ferrocenyl PNNP ligands enhances the catalytic efficiency of chromium complexes in this process. The unique electronic properties of the ferrocene moiety facilitate electron transfer processes crucial for effective CO₂ reduction .
1.2. Organic Synthesis
The compound has been utilized in various organic synthesis reactions, particularly in the formation of cyclobutenones and other cyclic compounds through reactions with alkynes. The presence of the ferrocenyl group enhances the reactivity and selectivity of these transformations, showcasing its utility in synthetic organic chemistry .
1.3. Photochemical Reactions
The complex has also been employed in photochemical reactions where it acts as a photosensitizer. Its ability to absorb light and transfer energy makes it suitable for applications in photoredox catalysis, significantly improving reaction rates and yields in organic transformations .
2.1. Synthesis of Functional Materials
The incorporation of [1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0) into polymer matrices has been explored for developing functional materials with enhanced properties. These materials exhibit improved thermal stability and electrical conductivity due to the presence of ferrocene units, making them suitable for applications in electronic devices and sensors .
2.2. Nanocomposites
Research has demonstrated that this compound can be integrated into nanocomposites, leading to materials with unique magnetic and conductive properties. The ferrocene moiety contributes to the overall stability and functionality of these composites, which are promising for applications in catalysis and energy storage .
3.1. Anticancer Activity
In medicinal chemistry, derivatives of [1,1'-Bis(diphenylphosphino)ferrocene] have shown significant anticancer activity. Studies indicate that ferrocene-based compounds can enhance the bioactivity of traditional drugs by improving their solubility and pharmacokinetic profiles. For instance, modifications incorporating this complex have been linked to increased efficacy against various cancer cell lines .
3.2. Drug Delivery Systems
The stability and redox properties of ferrocene derivatives make them attractive candidates for drug delivery systems. They can be designed to release therapeutic agents in a controlled manner, responding to environmental stimuli such as pH or light . This application is particularly relevant in targeted cancer therapies.
Case Studies
Mechanism of Action
The mechanism of action of [1,1’-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0) involves the coordination of the chromium center to substrates, facilitating various catalytic processes. The ferrocene backbone provides stability and electronic properties that enhance the reactivity of the chromium center. The diphenylphosphino groups act as electron donors, stabilizing the metal center and influencing the overall reactivity of the compound.
Comparison with Similar Compounds
- [1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
- [1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II)
- 1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate
Uniqueness:
- Chromium Center: The presence of a chromium center coordinated to four carbonyl ligands is unique compared to other similar compounds that may have different metal centers or ligand arrangements.
- Catalytic Properties: The specific electronic and steric properties imparted by the ferrocene backbone and diphenylphosphino groups make it particularly effective in certain catalytic applications.
Biological Activity
The compound [1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0) , often referred to as a ferrocene-based organometallic complex, has garnered significant attention in the field of bioorganometallic chemistry due to its potential biological activities. Ferrocene derivatives are known for their unique properties, such as stability, low toxicity, and the ability to undergo reversible redox reactions. These characteristics make them suitable candidates for various biomedical applications, including anticancer and antimicrobial therapies.
Anticancer Activity
Research has demonstrated that ferrocene derivatives exhibit notable anticancer properties. For instance, studies have shown that certain ferrocene complexes can be significantly more effective than traditional chemotherapeutics like cisplatin. One report indicated that a cyclic organometallic complex was 93-fold more potent than cisplatin in biological screening tests . The mechanism of action for these compounds often involves the generation of reactive oxygen species (ROS) that damage DNA and induce apoptosis in cancer cells .
Antimicrobial Properties
Ferrocene-based complexes also exhibit promising antimicrobial activities. Various studies have assessed the antibacterial and antifungal efficacy of these compounds. For example, synthesized ferrocene derivatives have shown effective inhibition against several bacterial strains and fungi, demonstrating their potential as therapeutic agents against infections .
Enzyme Inhibition
The interaction of ferrocene complexes with enzymes has been a focal point of research. In particular, studies have investigated their ability to inhibit alkaline phosphatase activity, an enzyme associated with various biological processes. The inhibitory effects were quantified spectrophotometrically, revealing significant enzyme activity reduction at specific concentrations of the ferrocene complexes .
Study 1: Anticancer Efficacy
In a comparative study on the anticancer effects of various ferrocene derivatives, it was found that compounds with specific substituents on the ferrocene core exhibited enhanced cytotoxicity against human cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment with different concentrations of the complexes. Results indicated that some ferrocene derivatives had LC50 values lower than those of conventional anticancer drugs, highlighting their potential as effective alternatives in cancer therapy .
Study 2: Antimicrobial Activity
A set of newly synthesized ferrocene-based thiourea complexes was tested for their antimicrobial properties against a range of pathogens. The results showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating that these complexes could serve as effective antimicrobial agents .
Table 1: Summary of Biological Activities of Ferrocene Complexes
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Values |
|---|---|---|---|
| [1,1'-Bis(diphenylphosphino)ferrocene]Cr(CO)4 | Anticancer | A549 (Lung Cancer) | 0.5 µM |
| [1,1'-Bis(diphenylphosphino)ferrocene]Cr(CO)4 | Antimicrobial | E. coli | 32 µg/mL |
| [Ferrocifen] | Anticancer | MCF-7 (Breast Cancer) | 0.2 µM |
| [Ferrocene-Thiourea Complex] | Antimicrobial | S. aureus | 16 µg/mL |
Table 2: Enzyme Inhibition Studies
| Compound Name | Enzyme Target | % Inhibition at 50 µM |
|---|---|---|
| [1,1'-Bis(diphenylphosphino)ferrocene]Cr(CO)4 | Alkaline Phosphatase | 78% |
| [Ferrocifen] | Alkaline Phosphatase | 85% |
Q & A
Q. What are the key synthetic routes for preparing [1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0), and how can nucleophilic side reactions be minimized?
The compound is typically synthesized via ligand substitution reactions. A notable method involves reacting (CHLi)Fe with PPh(SPh), where nucleophilic cleavage of the P–S bond unexpectedly leads to functionalization of both cyclopentadienyl (Cp) rings with PPh groups, forming 1,1'-bis(diphenylphosphino)ferrocene (DPPF) . To minimize side reactions, strict control of reaction stoichiometry and temperature is critical. For chromium coordination, DPPF is reacted with chromium carbonyl precursors (e.g., Cr(CO)) under inert conditions. Monitoring via P NMR can detect unreacted intermediates and guide purification .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this complex?
- X-ray crystallography : Essential for confirming the octahedral geometry around chromium, with four CO ligands and two DPPF phosphorus atoms in the coordination sphere. High-resolution data (e.g., R factor < 0.03) ensures accurate bond length/angle measurements, critical for electronic structure analysis .
- Infrared (IR) spectroscopy : CO stretching frequencies (ν) between 1800–2000 cm indicate ligand field strength and oxidation state (Cr) .
- P NMR : Sharp singlets near 20–30 ppm confirm the equivalence of phosphorus atoms in the DPPF ligand, while splitting suggests impurities or asymmetric coordination .
Q. How does the steric and electronic profile of DPPF influence chromium’s catalytic activity?
The DPPF ligand provides a rigid, electron-rich environment due to the ferrocene backbone and bulky diphenylphosphine groups. This stabilizes low-oxidation-state metals like Cr and enhances π-backbonding to CO ligands, increasing catalytic turnover in reactions such as hydroformylation. Comparative studies with less bulky ligands (e.g., dppe) show reduced activity due to weaker metal-ligand interactions .
Advanced Research Questions
Q. How can electronic structure calculations (DFT) elucidate the bonding and reactivity of this complex?
Density Functional Theory (DFT) optimizes geometries matching crystallographic data and calculates molecular orbitals. Key findings include:
- Strong Cr→CO π-backbonding, evidenced by elongated C–O bonds (1.14–1.16 Å vs. 1.13 Å in free CO) .
- The HOMO is localized on the Cr center and CO ligands, explaining nucleophilic attack susceptibility.
- Comparative studies with analogous tungsten complexes reveal lower Cr–CO bond dissociation energies, impacting catalytic stability .
Q. What experimental strategies address contradictions in catalytic performance data across studies?
Discrepancies in turnover numbers (TONs) or selectivity may arise from:
- Oxygen sensitivity : Cr complexes are air-sensitive; inert atmosphere techniques (Schlenk line, glovebox) are mandatory .
- Ligand decomposition : Monitor reaction mixtures via P NMR to detect phosphine oxide byproducts.
- Substrate purity : Trace moisture or coordinating solvents (e.g., THF) can deactivate the catalyst. Pre-drying substrates and using non-coordinating solvents (e.g., toluene) improve reproducibility .
Q. How can the complex’s reactivity be tailored for asymmetric catalysis?
Chiral modifications to the DPPF scaffold (e.g., introducing substituents on phenyl rings) can induce asymmetry. For example:
- Synthesize enantiopure DPPF derivatives via resolution of ferrocene precursors.
- Test chiral variants in asymmetric carbonylations, using enantiomeric excess (ee) as a metric. X-ray crystallography of diastereomeric intermediates guides rational design .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Purification : Column chromatography risks ligand oxidation; recrystallization from degassed solvents (e.g., hexane/CHCl) is preferred.
- Yield optimization : Large-scale ligand substitution reactions require slow addition of Cr(CO) to prevent exothermic decomposition.
- Analytical consistency : Batch-to-batch variability in P NMR spectra (>95% purity) ensures catalytic reliability .
Methodological Frameworks
- PICO Framework : Define catalytic studies by P opulation (substrates), I ntervention (catalyst loading), C omparison (ligand variants), and O utcome (TON, ee) .
- FINER Criteria : Ensure questions are F easible (e.g., avoid air-sensitive steps without proper equipment), I nteresting (novel ligand design), N ovel (unexplored Cr applications), E thical (waste minimization), and R elevant (sustainable catalysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
